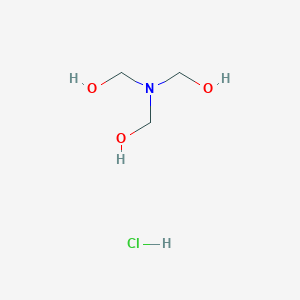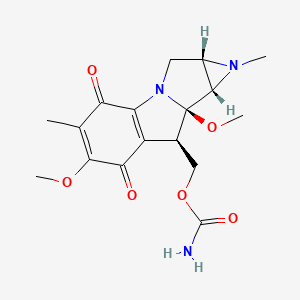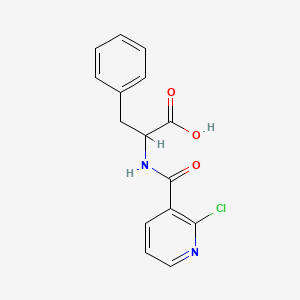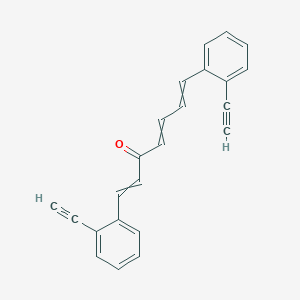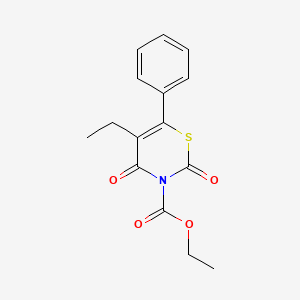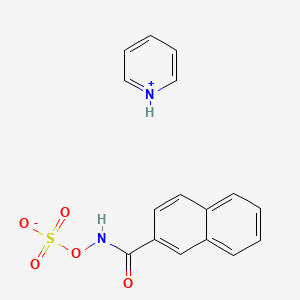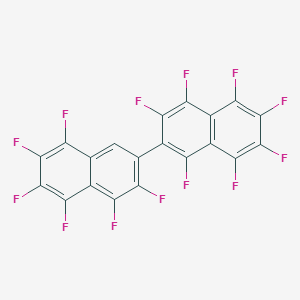![molecular formula C15H13ClO B14450906 1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one CAS No. 73932-60-2](/img/structure/B14450906.png)
1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one is an organic compound characterized by the presence of a biphenyl group attached to a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one typically involves the reaction of 4-bromobiphenyl with 2-chloropropanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods: On an industrial scale, the production of 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: 1-([1,1’-Biphenyl]-4-yl)-2-propanol.
Substitution: 1-([1,1’-Biphenyl]-4-yl)-2-amino-propan-1-one.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
4-Chlorobiphenyl: A biphenyl derivative with a chlorine atom attached to one of the phenyl rings.
1-([1,1’-Biphenyl]-4-yl)-2-propanol: A reduced form of the target compound.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-2-chloropropan-1-one is unique due to the presence of both a biphenyl group and a chloropropanone moiety, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
73932-60-2 |
|---|---|
Molecular Formula |
C15H13ClO |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
2-chloro-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C15H13ClO/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3 |
InChI Key |
REIISRRKPMDTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


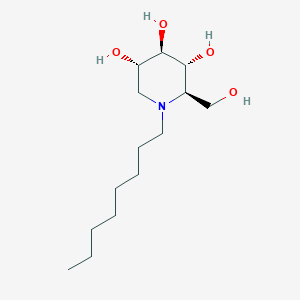
![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)
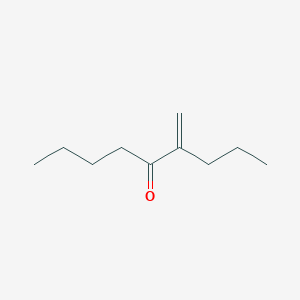

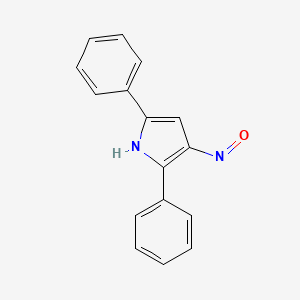
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)
